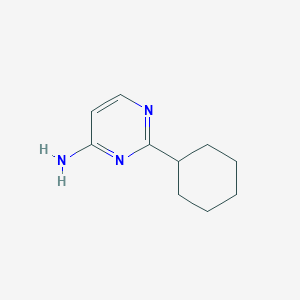

2-Cyclohexylpyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Derivatives as Pharmacophores in Drug Discovery

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature. gsconlinepress.comtandfonline.com It forms the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, DNA and RNA. gsconlinepress.com This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry, as its derivatives can readily interact with various enzymes and receptors within the human body. nih.gov

The versatility of the pyrimidine core allows for extensive chemical modification at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. tandfonline.com This has led to the development of a wide array of drugs with a pyrimidine core, spanning a broad spectrum of therapeutic areas. mdpi.com These include anticancer agents, antivirals, antibacterials, and cardiovascular drugs. nih.govmdpi.com The ability to synthesize a diverse library of pyrimidine derivatives through established methods, such as the Biginelli reaction, further enhances their appeal to medicinal chemists. mdpi.com

Overview of the 2-Cyclohexylpyrimidin-4-amine Structural Motif in Chemical Biology

The this compound motif is characterized by a pyrimidine ring substituted with a cyclohexyl group at the 2-position and an amine group at the 4-position. The cyclohexyl group, a saturated six-membered carbon ring, imparts a degree of lipophilicity to the molecule. ontosight.ai This can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The amino group at the 4-position can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. acs.org

The synthesis of this structural motif often involves the sequential reaction of a di-substituted pyrimidine, such as 2,4-dichloropyrimidine, with cyclohexylamine (B46788) and subsequently with another amine. acs.orgnih.gov This modular approach allows for the systematic variation of substituents at both the 2- and 4-positions, enabling the exploration of structure-activity relationships (SAR). acs.orgnih.gov

Contemporary Research Paradigms and Scope for this compound Investigations

Current research involving the this compound scaffold is primarily focused on its potential as an inhibitor of various protein kinases. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2,4-diaminopyrimidine (B92962) scaffold, of which this compound is a derivative, is a known "hinge-binder," meaning it can interact with the ATP-binding site of kinases. nottingham.ac.uk

Recent studies have explored derivatives of this scaffold as potential inhibitors for targets such as FMS-like tyrosine kinase 3 (FLT3), which is involved in acute myeloid leukemia. nih.govresearchgate.net Research in this area involves synthesizing a library of analogues and evaluating their inhibitory activity and selectivity against a panel of kinases. For instance, in one study, the cyclohexyl group at the 4-position was kept constant while the substituent at the 2-position was varied to understand its impact on FLT3 inhibition. acs.org

The future scope of research for this compound and its derivatives is vast. Investigations could expand to other kinase targets implicated in different cancers or inflammatory diseases. Furthermore, the exploration of this scaffold in other areas of medicinal chemistry, such as antiviral or antibacterial drug discovery, remains a promising avenue. The continued development of novel synthetic methodologies will also play a crucial role in expanding the chemical space around this versatile motif. nih.gov

Detailed Research Findings

The following table summarizes key findings from studies involving derivatives of the this compound scaffold, highlighting their biological targets and activities.

| Compound/Derivative | Target | Key Findings |

| 2,4-diaminopyrimidine analogues | FLT3 | The inclusion of amine linkers at the 2- and 4-positions of the pyrimidine ring provided the best combination of enzymatic and cellular activity against FLT3. acs.org |

| 2-(phenylamino)pyrimidine derivatives | EGFR triple mutant | One compound showed a promising IC50 value of 0.2 ± 0.01 μM against the proliferation of EGFR-mutant cell lines, demonstrating selectivity for the mutant over the wild-type form. mdpi.com |

| Pyrazolo-pyrimidine derivatives | Anti-Alzheimer's | A synthesized derivative displayed notable antioxidant activity, which is relevant to the pathology of Alzheimer's disease. mdpi.com |

| Indazol-pyrimidine derivatives | Anticancer (MCF-7, A549, Caco-2) | Several derivatives showed potent anticancer effects against various cell lines, with some exhibiting stronger antiproliferative activity than the reference drug. tandfonline.com |

| Aminopyrimidine core derivatives | PLK4 | A novel inhibitor with high PLK4 inhibitory activity (IC50 = 0.0067 μM) and good plasma and liver microsomal stability was identified. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXAFOMFYVVZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307039 | |

| Record name | 2-Cyclohexyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159816-79-1 | |

| Record name | 2-Cyclohexyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159816-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Cyclohexylpyrimidin 4 Amine and Its Analogues

Established Synthetic Routes to the 2-Cyclohexylpyrimidin-4-amine Core

The assembly of the this compound framework is a multi-step process that hinges on the initial formation of the pyrimidine (B1678525) ring, the introduction of the specific cyclohexyl and amine substituents at the C-2 and C-4 positions, respectively, and the strategic manipulation of reactive intermediates.

The most prevalent and versatile method for constructing the pyrimidine ring is the Principal Synthesis, which involves the cyclocondensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. nih.gov This approach offers a direct pathway to substituted pyrimidines by varying the nature of the starting materials.

Key C-C-C fragments are typically 1,3-dicarbonyl compounds or their synthetic equivalents, such as:

β-diketones

β-ketoesters

Malonic esters (e.g., diethyl malonate) nih.gov

Malononitrile

The N-C-N fragment is crucial as it defines the substituent at the C-2 position of the resulting pyrimidine. Common N-C-N building blocks include:

Amidines

Guanidines

Urea and Thiourea

The reaction is typically carried out in the presence of a base, such as sodium ethoxide or sodium methoxide (B1231860), which facilitates the condensation by deprotonating the acidic methylene (B1212753) group of the 1,3-dicarbonyl compound. chemicalbook.com

Table 1: Common Reagents for Pyrimidine Ring Synthesis

| C-C-C Fragment | N-C-N Fragment | Resulting Pyrimidine Core |

| Diethyl malonate | Urea | Barbituric acid (2,4,6-trihydroxypyrimidine) |

| Ethyl acetoacetate | Thiourea | 2-Thio-6-methyluracil |

| Malononitrile | Guanidine | 2,4-Diamino-6-hydroxypyrimidine |

| Acetylacetone | Benzamidine | 2-Phenyl-4,6-dimethylpyrimidine |

To synthesize the specific this compound core, the N-C-N fragment must contain the cyclohexyl group. The logical choice for this precursor is cyclohexanecarboximidamide (B1217685) (also known as cyclohexanecarboxamidine).

The synthesis commences with the base-catalyzed condensation of cyclohexanecarboximidamide with a malonic ester, such as diethyl malonate. This reaction forms the pyrimidine ring and yields 2-cyclohexyl-4,6-dihydroxypyrimidine . nih.govchemicalbook.com This dihydroxy intermediate is a stable, key precursor for further transformations.

The next critical step is the conversion of the hydroxyl groups into more versatile leaving groups, typically halogens. This is achieved through a chlorination reaction using a strong chlorinating agent like phosphoryl chloride (POCl₃), often at elevated temperatures. This reaction transforms the dihydroxy intermediate into 2-cyclohexyl-4,6-dichloropyrimidine , a highly reactive building block primed for subsequent nucleophilic substitutions.

The final steps in forming the core structure involve introducing the amino group at the C-4 position and removing the halogen at the C-6 position. The chlorine atoms at the C-4 and C-6 positions of the pyrimidine ring are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogens.

The C-4 position is generally more reactive towards nucleophilic attack than the C-2 or C-6 positions. This regioselectivity allows for the controlled, stepwise functionalization of dichloropyrimidines. By reacting 2-cyclohexyl-4,6-dichloropyrimidine with ammonia (B1221849) (or an ammonia equivalent) under carefully controlled conditions (e.g., lower temperature, controlled stoichiometry), a selective substitution occurs at the C-4 position to yield 6-chloro-2-cyclohexylpyrimidin-4-amine .

To obtain the final target, this compound, the remaining chlorine atom at the C-6 position must be removed. This is typically accomplished via a dehalogenation reaction, most commonly through catalytic hydrogenation. acs.org Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas or a hydrogen source, the C-Cl bond is reductively cleaved to a C-H bond, affording the desired product.

Advanced Functionalization Strategies for Structural Diversification

Once the this compound core is established, its structure can be further modified to create a library of analogues. Diversification can be achieved by targeting the remaining positions on the pyrimidine ring or by derivatizing the exocyclic amino group.

The pyrimidine ring offers distinct sites for further chemical modification, allowing for the introduction of a wide range of functional groups.

Functionalization at the C-5 Position: The C-5 position of the pyrimidine ring is the most electron-rich and is therefore the primary site for electrophilic aromatic substitution. Halogenation is a common modification at this position. For instance, reacting this compound with N-halosuccinimides (such as NCS, NBS, or NIS) can introduce a chloro, bromo, or iodo substituent, respectively, at the C-5 position. elsevierpure.commostwiedzy.plgoogle.com These halogenated derivatives can then serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Functionalization at the C-6 Position: If the synthetic route is altered to retain the chlorine atom at the C-6 position (by starting with 6-chloro-2-cyclohexylpyrimidin-4-amine), this site can be targeted by various nucleophiles in a second SNAr reaction. This allows for the synthesis of 4,6-disubstituted-2-cyclohexylpyrimidines. nih.govbrieflands.com A variety of nucleophiles, including alkoxides, thiolates, and secondary amines, can be used to displace the C-6 chlorine, leading to diverse analogues.

Table 2: Representative Functionalization Reactions on the Pyrimidine Ring

| Position | Reaction Type | Reagents | Resulting Functional Group |

| C-5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | -Br |

| C-5 | Electrophilic Halogenation | N-Chlorosuccinimide (NCS) | -Cl |

| C-6 | Nucleophilic Substitution | Sodium methoxide (NaOMe) | -OCH₃ |

| C-6 | Nucleophilic Substitution | Piperidine | -N(CH₂)₅ |

| C-5 (from 5-bromo derivative) | Suzuki Coupling | Phenylboronic acid, Pd catalyst | -Phenyl |

The primary amino group at the C-4 position is nucleophilic and can readily undergo a variety of classical amine reactions, providing a straightforward route to a large number of derivatives. publish.csiro.augoogle.comresearchgate.netchemrxiv.org

N-Acylation: The amino group can be acylated using acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding amides. This reaction introduces an acyl group (-C(O)R) to the nitrogen atom. publish.csiro.aufigshare.comacs.org

N-Alkylation: Alkylation of the amino group can be achieved by reaction with alkyl halides. To avoid over-alkylation, this reaction may require specific conditions or the use of protecting groups. Reductive amination, reacting the aminopyrimidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for controlled mono-alkylation. google.comresearchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are stable and can significantly alter the electronic and steric properties of the molecule.

These derivatization strategies are fundamental in medicinal chemistry for exploring the structure-activity relationships of aminopyrimidine-based compounds.

Table 3: Common Derivatization Reactions of the 4-Amino Group

| Reaction Type | Reagents | Resulting Functional Group |

| N-Acylation | Acetyl chloride, Triethylamine | -NHC(O)CH₃ |

| N-Sulfonylation | Tosyl chloride, Pyridine | -NHSO₂C₆H₄CH₃ |

| N-Alkylation (Reductive Amination) | Acetone, NaBH(OAc)₃ | -NHCH(CH₃)₂ |

| N-Alkylation | Methyl iodide, Base | -NHCH₃ / -N(CH₃)₂ |

Substituent Variations on the Cyclohexyl Ring

The cyclohexyl ring of this compound is a prime target for structural modification to modulate the compound's physicochemical and pharmacological properties. While specific studies detailing the systematic variation of this ring on the parent molecule are not extensively published, general principles of medicinal chemistry allow for the prediction of the impact of such substitutions. These variations aim to alter parameters such as lipophilicity, metabolic stability, and binding interactions with biological targets.

Key substituent variations would include the introduction of polar groups like hydroxyl (-OH) or carboxyl (-COOH) to increase aqueous solubility, or non-polar groups such as alkyl chains to enhance lipid solubility. Halogenation (e.g., with fluorine or chlorine) is another common strategy to alter electronic properties and potentially block metabolic pathways. The position of the substituent on the cyclohexyl ring (e.g., positions 2, 3, or 4) is also a critical factor, as it dictates the spatial arrangement of the functional group and can significantly influence biological activity. The investigation of such analogues is a standard approach in structure-activity relationship (SAR) studies to optimize lead compounds. nih.gov

Table 1: Potential Substituent Variations on the Cyclohexyl Ring and Their Predicted Effects

| Substituent Group | Potential Position(s) | Predicted Impact on Physicochemical Properties | Rationale in Drug Design |

|---|---|---|---|

| Hydroxyl (-OH) | 2', 3', 4' | Increases hydrophilicity, potential for hydrogen bonding | Improve solubility, introduce new binding interactions |

| Methyl (-CH₃) | 2', 3', 4' | Increases lipophilicity, adds steric bulk | Enhance membrane permeability, probe steric limits of a binding pocket |

| Fluoro (-F) | 2', 3', 4' | Increases lipophilicity, alters electronic properties | Block metabolic oxidation, enhance binding affinity through specific interactions |

Development of Stereoselective Synthetic Pathways for Chiral Analogues

The introduction of substituents on the cyclohexyl ring, or modifications to other parts of the molecule, can create one or more chiral centers, resulting in stereoisomers (enantiomers and diastereomers). It is a fundamental principle in pharmacology that different stereoisomers of a chiral molecule can exhibit vastly different biological activities and metabolic profiles. Therefore, the development of stereoselective synthetic pathways to obtain single, pure stereoisomers is of paramount importance.

Several modern synthetic strategies are applicable for the stereoselective synthesis of chiral analogues of this compound:

Chiral Auxiliaries: One established method involves the temporary attachment of a chiral auxiliary to a precursor molecule. This auxiliary directs a subsequent chemical transformation to occur stereoselectively. For instance, sulfinamide-based auxiliaries are well-suited for the stereoselective addition of nucleophiles to imines to create chiral amines, after which the auxiliary can be cleaved under mild conditions. researchgate.net

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition-metal catalysts featuring chiral ligands are powerful tools for this purpose. For example, rhodium- or nickel-catalyzed intramolecular cycloadditions have been employed to achieve high enantioselectivity and complete diastereoselectivity in the synthesis of complex chiral structures. nih.gov

Organocatalysis: In recent years, the use of small, metal-free organic molecules as catalysts for asymmetric reactions has become a major field. Chiral amines, for instance, can be used to catalyze reactions like stereoselective [8+2] cycloadditions, affording products with high enantiomeric excess. researchgate.net This approach avoids the use of potentially toxic and expensive heavy metals.

The application of these methodologies would allow for the controlled synthesis of specific chiral analogues of this compound, enabling a precise evaluation of the biological consequences of stereochemistry.

Implementation of Green Chemistry Principles in this compound Synthesis

Traditional methods for synthesizing heterocyclic compounds like pyrimidines often rely on hazardous reagents and volatile organic solvents, leading to environmental concerns and significant waste generation. rasayanjournal.co.in The principles of green chemistry aim to mitigate this impact by designing chemical processes that are more sustainable, efficient, and environmentally benign. mdpi.comrsc.org

Several green chemistry approaches are highly relevant to the synthesis of this compound and its derivatives:

Solvent-Free and Alternative Solvent Systems: A significant source of chemical waste is from solvents. Performing reactions under solvent-free conditions is an ideal green approach. For instance, the synthesis of 2-aminopyrimidine (B69317) derivatives has been successfully achieved in high yields by heating the reactants together without any solvent. mdpi.com When a solvent is necessary, greener alternatives are preferred. These include ionic liquids, which are non-volatile and can often be recycled, and Deep Eutectic Solvents (DES), which are biodegradable and prepared from inexpensive starting materials. rasayanjournal.co.inresearchgate.net Water and supercritical CO₂ are also considered excellent green solvents. mdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasound are alternative energy sources that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions with fewer byproducts. rasayanjournal.co.in Microwave-assisted synthesis has been effectively used for the preparation of various pyrimidine derivatives. rasayanjournal.co.in

Mechanochemistry: Techniques such as ball milling and grindstone chemistry, which use mechanical force to induce chemical reactions, can enable solvent-free synthesis. rasayanjournal.co.in These methods increase the surface area for reactions to occur between solid reactants.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org This involves choosing reactions that are additive rather than subtractive and minimizing the use of protecting groups.

By implementing these strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Table 2: Comparison of Green Chemistry Approaches in Heterocyclic Synthesis

| Green Chemistry Principle | Technique Example | Key Advantages | Relevant Citation(s) |

|---|---|---|---|

| Solvent Minimization | Solvent-free "Grindstone Chemistry" | Reduces or eliminates solvent waste, simplifies purification. | rasayanjournal.co.in |

| Alternative Solvents | Deep Eutectic Solvents (DES) | Recyclable, biodegradable, low toxicity, inexpensive. | researchgate.net |

| Alternative Energy Input | Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced side products. | rasayanjournal.co.in |

| Mechanical Activation | Ball Milling | Solvent-free conditions, applicable to solid-state reactions. | rasayanjournal.co.in |

| Process Intensification | One-Pot Multicomponent Reactions | Reduces number of steps, saves time and resources, minimizes waste. | rasayanjournal.co.in |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Cyclohexylpyrimidin 4 Amine Derivatives

Systemic Exploration of Substituent Effects on Biological Activity

The biological activity of 2-cyclohexylpyrimidin-4-amine derivatives is intricately linked to the nature and positioning of various substituents on the core scaffold. A systematic exploration of these effects has provided crucial insights into the molecular interactions that drive their therapeutic potential.

Influence of Substitutions on the Pyrimidine (B1678525) Ring and its Amine Linkers

Substitutions on both the pyrimidine ring and the exocyclic amine at the 4-position have a profound impact on the biological activity of this compound derivatives. For instance, in the context of CDK inhibitors, the introduction of a 5-nitroso and a 6-amino group on the pyrimidine ring, alongside a 2-arylamino substituent, has been a successful strategy to enhance potency. documentsdelivered.comresearchgate.net

The nature of the substituent on the 2-arylamino group is particularly critical. Derivatives bearing a sulfonamide or a carboxamide group at the 4'-position of the aryl ring have demonstrated potent inhibitory activity against CDK2. documentsdelivered.comresearchgate.net The crystal structure of a 4'-carboxamide derivative in complex with CDK2 revealed that the carboxamide function forms an additional interaction with an aspartate residue in the active site, further anchoring the inhibitor. documentsdelivered.com

The amine linker at the 4-position also offers a point for modification to fine-tune the compound's properties. While the primary focus of many studies has been on substitutions at other positions, the nature of the group attached to this amine can influence factors such as solubility and cell permeability, which are critical for drug development.

Below is a table summarizing the structure-activity relationships of some 2-arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine derivatives as CDK inhibitors.

| Compound ID | 2-Arylamino Substituent | CDK1 IC50 (nM) | CDK2 IC50 (nM) |

| 1 | 4'-sulfonamide | - | 1.1 ± 0.3 |

| 2 | 4'-carboxamide | - | 34 ± 8 |

| 3 | Unsubstituted phenyl | >10000 | >10000 |

Data sourced from Bioorganic and Medicinal Chemistry Letters, 13(18), 3079-3082. documentsdelivered.com

Conformational Preferences and Their Impact on Potency and Selectivity

The three-dimensional arrangement of the this compound scaffold and its substituents is a key determinant of its biological activity. The conformational flexibility of the cyclohexyl ring, as well as the rotational freedom around the bonds connecting the various substituents, allows the molecule to adopt a specific bioactive conformation upon binding to its target.

Molecular modeling and X-ray crystallography studies have been instrumental in elucidating these conformational preferences. For example, the crystal structure of a potent CDK2 inhibitor revealed a specific binding mode where the pyrimidine ring is positioned in the adenine-binding pocket of the kinase, and the cyclohexyl-containing moiety extends into a hydrophobic region. documentsdelivered.com This precise orientation is crucial for establishing the necessary interactions for potent inhibition. The ability of the molecule to adopt this low-energy binding conformation contributes significantly to its potency and selectivity for the target kinase over other related enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

While specific QSAR models for this compound derivatives are not extensively reported in the public domain, the principles of QSAR are routinely applied in the lead optimization of pyrimidine-based inhibitors. nih.govnih.gov These computational models aim to establish a mathematical relationship between the structural features of a series of compounds and their biological activity.

For a hypothetical series of this compound derivatives, a QSAR study would typically involve the calculation of various molecular descriptors, such as:

Electronic descriptors: (e.g., partial charges, dipole moment) to quantify the electronic properties of the molecules.

Steric descriptors: (e.g., molecular volume, surface area) to describe the size and shape of the molecules.

Hydrophobic descriptors: (e.g., logP) to account for the lipophilicity of the compounds.

Topological descriptors: (e.g., connectivity indices) to represent the structural connectivity of the atoms.

By correlating these descriptors with the observed biological activity (e.g., IC50 values), a predictive QSAR model can be developed. Such a model would be invaluable for predicting the activity of newly designed analogs, thereby prioritizing the synthesis of the most promising compounds and accelerating the drug discovery process.

Analysis of Molecular Recognition Principles and Binding Hotspots

The molecular recognition of this compound derivatives by their biological targets is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The analysis of crystal structures of ligand-target complexes provides a detailed picture of these interactions and helps to identify key "binding hotspots."

In the case of CDK2, the pyrimidine core of the inhibitor typically forms hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. documentsdelivered.com As previously mentioned, the cyclohexyl group interacts with a hydrophobic pocket. The substituents on the 2-arylamino group can form additional hydrogen bonds and electrostatic interactions with specific residues in the active site, significantly enhancing binding affinity. The identification of these hotspots is crucial for the rational design of more potent and selective inhibitors.

Rational Design Strategies for Enhanced Biological Performance

The insights gained from SAR, conformational analysis, and molecular recognition studies provide a solid foundation for the rational design of this compound derivatives with improved biological performance. Key strategies include:

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein to design ligands that fit snugly into the active site and make optimal interactions with key residues. This approach has been successfully employed in the design of potent CDK inhibitors based on the 2-arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine scaffold. documentsdelivered.comresearchgate.net

Scaffold Hopping: Replacing the this compound core with other heterocyclic systems while retaining the key pharmacophoric features required for biological activity. This can lead to the discovery of novel chemical series with improved properties.

Introduction of Specific Functional Groups: Modifying the substituents on the scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties. For example, the incorporation of sulfonamide or carboxamide groups has been shown to be a successful strategy for improving the potency of CDK inhibitors. documentsdelivered.comresearchgate.net

By employing these rational design strategies, medicinal chemists can systematically optimize the this compound scaffold to develop novel drug candidates with enhanced efficacy and safety profiles for a range of therapeutic applications.

Molecular Target Identification and Mechanistic Elucidation of 2 Cyclohexylpyrimidin 4 Amine Derivatives

Enzyme Inhibition Profiling and Mechanistic Studies

Derivatives of 2-cyclohexylpyrimidin-4-amine have demonstrated inhibitory activity against several classes of enzymes, highlighting their potential as modulators of key cellular pathways.

While direct inhibitory data for this compound on FMS-like tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinase 2 (CDK2), and p97 ATPase is not extensively documented in publicly available research, the broader class of pyrimidine (B1678525) derivatives has been a focal point of kinase inhibitor design.

FLT3 Inhibition: The FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML). sigmaaldrich.com Although specific this compound FLT3 inhibitors are not prominently reported, related purine (B94841) derivatives incorporating a cyclohexyl moiety have shown potent activity. For instance, N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine has been identified as a potent FLT3 inhibitor. nih.gov Additionally, a series of 4-azaaryl-N-phenylpyrimidin-2-amine derivatives have been discovered as potent and selective FLT3 inhibitors, capable of suppressing mutated forms of the kinase, including those with internal tandem duplication (ITD) and D835Y mutations. sigmaaldrich.com

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers. The pyrimidine scaffold is a common feature in CDK2 inhibitors. While data on this compound derivatives is limited, studies on related pyrimidine analogues have provided insights. For example, (4-pyrazolyl)-2-aminopyrimidines have been identified as a potent class of CDK2 inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range. Another study highlighted N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent candidates for CDK2 inhibition. nih.gov

p97 Inhibition: The AAA-ATPase p97 is involved in protein homeostasis and is a target in cancer therapy. nih.gov A number of potent p97 inhibitors are based on a pyrimidine core. For example, CB-5083, a potent and orally bioavailable p97 inhibitor, features a pyrimidine-based structure. researchgate.net However, the direct role of a cyclohexyl substituent at the 2-position of the pyrimidine ring in p97 inhibition is not well-characterized in available literature.

A notable area of investigation for pyrimidin-4-amine derivatives is the inhibition of deubiquitinases (DUBs), particularly the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex, which plays a crucial role in DNA damage response.

Research has led to the identification of ML323, a potent and selective inhibitor of the USP1/UAF1 complex. researchgate.net ML323 is an N-benzyl-2-phenylpyrimidin-4-amine derivative and demonstrates nanomolar inhibitory potency. researchgate.net Mechanistic studies have shown a strong correlation between the IC50 values of these compounds for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. researchgate.net

Table 1: Inhibitory Activity of ML323 against USP1/UAF1 This table is interactive. Users can sort and filter the data.

| Compound | Target | IC50 (nM) | Assay Conditions |

|---|

The 2,4-diaminopyrimidine (B92962) scaffold, which is closely related to this compound, is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for antimalarial drugs. Derivatives of 2,4-diaminopyrimidine bearing a cyclohexyl group have been synthesized and evaluated for their inhibitory activity against Plasmodium falciparum DHFR (PfDHFR).

These compounds have shown promising activity against both the wild-type and drug-resistant mutant strains of the parasite's enzyme. The cyclohexyl group is often explored as a flexible substituent to enhance binding affinity and overcome resistance mechanisms.

Table 2: Inhibitory Activity of 2,4-Diamino-6-cyclohexylpyrimidine Derivatives against P. falciparum DHFR This table is interactive. Users can sort and filter the data.

| Compound Derivative | Target Enzyme | Ki (nM) |

|---|---|---|

| 6-cyclohexyl substituted | Wild-type PfDHFR | Data not specified |

The exploration of this compound derivatives against other enzymatic targets is an ongoing area of research. While the primary focus has been on kinases, deubiquitinases, and DHFR, the versatile nature of the pyrimidine scaffold suggests potential for broader enzymatic modulation. For instance, other pyrimidine derivatives have been investigated as inhibitors of enzymes such as p21-activated kinase 1 (PAK1) and hematopoietic progenitor kinase 1 (HPK1). nih.gov However, specific studies detailing the activity of this compound derivatives against a wider range of enzymes are not extensively available in the current literature.

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

In addition to enzyme inhibition, derivatives containing a cyclohexyl and an amine functional group have been characterized for their binding to specific receptor targets.

Sigma receptors, classified into σ1 and σ2 subtypes, are implicated in various neurological disorders and are targets for therapeutic intervention. nih.gov Compounds incorporating a cyclohexyl moiety have been a subject of interest in the development of high-affinity sigma receptor ligands.

While direct binding data for the this compound scaffold is limited, related structures have shown significant affinity. For instance, enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines have been synthesized and found to exhibit very high affinity for sigma receptors. One of the most potent ligands in this class demonstrated an affinity constant (Ki) of 0.49 nM.

Furthermore, the compound PB28, which is 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, and its derivatives are recognized as high-affinity sigma-2 receptor agonists.

Table 3: Binding Affinity of a High-Affinity Cyclohexylamine (B46788) Derivative for Sigma Receptors This table is interactive. Users can sort and filter the data.

| Compound Class | Receptor Target | Ki (nM) |

|---|

Neurokinin-1 (NK1) Receptor Antagonism

No published data, including binding affinities (e.g., Ki, IC50) or functional assay results, exists to confirm that this compound derivatives act as antagonists at the NK1 receptor.

Assessment of Selectivity Against Off-Targets

Without evidence of primary target engagement, an assessment of selectivity against other receptors or enzymes is not applicable.

Elucidation of Downstream Signaling Pathways and Cellular Responses

As there is no information on the interaction of these compounds with the NK1 receptor, the downstream signaling pathways and subsequent cellular responses that would be modulated by such an interaction remain uninvestigated. The typical downstream effects of NK1 receptor antagonism, such as the inhibition of Substance P-induced signaling cascades, cannot be attributed to this chemical series. nih.govnih.gov

Computational Chemistry and in Silico Approaches in 2 Cyclohexylpyrimidin 4 Amine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of 2-Cyclohexylpyrimidin-4-amine within the active site of a target protein.

Molecular docking simulations can predict the most stable binding poses of this compound and its analogs within a protein's binding pocket. These predictions are crucial for understanding the structure-activity relationships (SAR) of these compounds. The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a quantitative measure of the strength of the interaction. For instance, in studies of similar pyrimidine (B1678525) derivatives targeting cyclin-dependent kinases (CDKs), docking studies have been successfully employed to predict binding energies. While specific data for this compound is not extensively published, a hypothetical docking study against a kinase target could yield results similar to those observed for analogous compounds.

| Compound | Modification | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| This compound | Parent Compound | -7.8 | -8.2 |

| Analog A | Addition of a hydroxyl group to the cyclohexyl ring | -8.5 | -8.9 |

| Analog B | Substitution of the amine group with a methylamine | -7.2 | -7.5 |

A significant outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are crucial for ligand recognition and binding. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For pyrimidine derivatives, the nitrogen atoms in the pyrimidine ring are common hydrogen bond acceptors. The cyclohexyl group of this compound likely engages in hydrophobic interactions with nonpolar residues in the binding pocket. For example, in studies on pyrimidin-2-amine derivatives, interactions with specific residues such as glutamate, lysine, and threonine have been identified as critical for binding. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding events of a ligand-protein complex over time. These simulations can validate the stability of docking poses and offer a more detailed understanding of the binding process. An MD simulation of the this compound-protein complex would reveal the flexibility of both the ligand and the protein, as well as the stability of their interactions. This technique is particularly useful for assessing the conformational landscape of the cyclohexyl ring and its impact on binding.

Advanced Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. For this compound and its analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target. These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various physicochemical properties. While a specific QSAR model for this compound is not publicly available, research on other 4-amino-2,6-diarylpyrimidine-5-carbonitriles has demonstrated the utility of QSAR in identifying key molecular properties that influence anti-inflammatory activity. nih.gov

| Descriptor | Description | Hypothetical Correlation with Activity |

|---|---|---|

| LogP | Lipophilicity | Positive |

| Molecular Weight | Size of the molecule | Negative |

| Hydrogen Bond Donors | Number of hydrogen bond donors | Positive |

| Topological Polar Surface Area (TPSA) | Polarity of the molecule | Negative |

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would typically include features like hydrogen bond acceptors (the pyrimidine nitrogens), a hydrogen bond donor (the amino group), and a hydrophobic feature (the cyclohexyl ring). This model can then be used as a 3D query to search large chemical databases in a process called virtual screening to identify novel compounds with the potential for similar biological activity. This approach has been successfully applied to other pyrimidine analogues to discover new inhibitors for various targets.

De Novo Drug Design and Computational Lead Optimization Strategies

De novo drug design is a computational strategy that involves the generation of novel molecular structures from scratch, tailored to fit the binding site of a target protein. This approach can be used to design new derivatives of this compound with improved binding affinity and selectivity. Computational lead optimization, on the other hand, focuses on the iterative modification of a known active compound (a "lead") to enhance its pharmacological properties. For this compound, this could involve in silico modifications to the cyclohexyl or pyrimidine moieties, followed by computational evaluation of the new designs for improved target engagement and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Fragment-Based Drug Design (FBDD) Principles

Fragment-based drug design (FBDD) is a powerful strategy in drug discovery that begins with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. rsc.org These initial hits are then elaborated and optimized to develop more potent ligands. rsc.org The core principle of FBDD lies in the bespoke functionalization of a fragment core along specific growth vectors to complement the three-dimensional structure of the target protein. rsc.org

While specific FBDD studies centered on this compound are not extensively documented in publicly available literature, the pyrimidine scaffold itself is a common motif in fragment libraries. The general workflow of an FBDD campaign involving a similar scaffold would typically involve:

Fragment Library Screening: A library of diverse, low-complexity fragments would be screened against a protein target of interest using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy.

Hit Identification: Fragments demonstrating binding to the target, even with low affinity, are identified as "hits."

Structural Elaboration: The binding mode of the fragment hit is determined, often through co-crystallization with the target protein. This structural information reveals vectors for chemical modification to improve potency and selectivity. For a hypothetical hit like this compound, this could involve modifications to the cyclohexyl group or the amine substituent.

Fragment Linking or Growing: Two or more fragments binding to adjacent sites on the protein can be linked together, or a single fragment can be "grown" by adding functional groups that extend into nearby pockets of the binding site.

Structure-Based Drug Design (SBDD) Applications

Structure-based drug design (SBDD) relies on the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to design ligands that can bind to it with high affinity and selectivity. This approach is particularly effective when a high-resolution structure of the target is available.

In the context of pyrimidine derivatives, SBDD has been successfully applied to design inhibitors for various protein families, notably protein kinases. For instance, research on 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidines as inhibitors of cyclin-dependent kinase 2 (CDK2) illustrates the principles of SBDD. researchgate.net In this study, the structure-activity relationships (SARs) were analyzed with reference to the crystal structure of a potent compound bound to phosphorylated CDK2/cyclin A. researchgate.net This allowed for the rational design of derivatives with enhanced potency. researchgate.net

An in silico investigation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors further highlights the application of SBDD. rsc.orgnih.gov This research employed an integrated computational approach to examine the structural properties and molecular interactions of these analogues with the binding site residues of CDK2. rsc.orgnih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are central to SBDD.

Molecular Docking in SBDD:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against a panel of potential targets to identify those to which it is most likely to bind. The docking results would provide insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations in SBDD:

MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for an assessment of its stability and the conformational changes that may occur upon binding. rsc.orgnih.gov For this compound, MD simulations could be used to refine the binding poses predicted by molecular docking and to calculate the binding free energy, which is a more accurate measure of binding affinity. rsc.orgnih.gov

The table below summarizes key computational techniques used in SBDD and their application to pyrimidine-based compounds, which would be relevant for studying this compound.

| Computational Technique | Application in SBDD for Pyrimidine Derivatives | Key Insights Gained |

| Molecular Docking | Predicts the binding orientation of pyrimidine analogs within the active site of a target protein (e.g., CDK2). mdpi.com | Identifies key amino acid residues involved in binding and suggests potential modifications to improve affinity. mdpi.com |

| Molecular Dynamics (MD) Simulations | Assesses the stability of the protein-ligand complex and explores conformational changes upon binding. mdpi.comnih.gov | Provides a dynamic understanding of the binding process and helps to validate docking poses. rsc.orgnih.gov |

| Binding Free Energy Calculations (e.g., MM/PBSA) | Estimates the binding affinity of pyrimidine inhibitors to their target. rsc.orgnih.gov | Allows for the quantitative comparison of different derivatives and helps to prioritize compounds for synthesis. rsc.orgnih.gov |

Network Pharmacology and Polypharmacology Predictions

Network pharmacology is an emerging field that aims to understand the effects of drugs on a systems level by analyzing the complex network of interactions between drugs, targets, and diseases. mdpi.com Polypharmacology, a related concept, refers to the ability of a single drug to interact with multiple targets. These approaches are particularly valuable for identifying novel therapeutic indications for existing compounds and for predicting potential off-target effects.

For this compound, network pharmacology and polypharmacology predictions could be used to:

Identify Potential Targets: By comparing the chemical structure of this compound to databases of known ligands, it is possible to predict a range of potential biological targets.

Construct Drug-Target-Disease Networks: Once potential targets are identified, they can be mapped onto protein-protein interaction networks and disease pathways to elucidate the potential mechanisms of action and to identify potential therapeutic applications.

Predict Off-Target Effects: By identifying unintended targets, network pharmacology can help to predict potential adverse effects, providing an early warning for safety concerns.

The following table outlines the typical steps in a network pharmacology study, which could be applied to this compound.

| Step | Description | Relevant Databases and Tools |

| 1. Compound Target Prediction | Identify potential protein targets of the compound based on chemical similarity, pharmacophore modeling, or machine learning approaches. | SwissTargetPrediction, TCMSP mdpi.com |

| 2. Disease-Associated Gene Collection | Collect genes and proteins known to be associated with specific diseases from public databases. | GeneCards, OMIM, CTD mdpi.com |

| 3. Network Construction | Build a network that integrates the compound, its predicted targets, and disease-associated genes. | Cytoscape, STRING mdpi.com |

| 4. Network Analysis and Pathway Enrichment | Analyze the network to identify key nodes (proteins) and pathways that are modulated by the compound. | DAVID, KEGG, Gene Ontology (GO) mdpi.com |

Through these in silico approaches, a deeper understanding of the pharmacological potential of this compound can be achieved, guiding its future development as a potential therapeutic agent.

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Applications for 2-Cyclohexylpyrimidin-4-amine Derivatives

The 2-aminopyrimidine (B69317) framework is a well-established "privileged scaffold" in medicinal chemistry, known for its diverse biological activities. mdpi.com Derivatives have shown a wide range of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.com This versatility provides a strong rationale for exploring novel applications for derivatives of this compound.

Anticancer Potential: The pyrimidine (B1678525) moiety is a core component of several anticancer drugs that interfere with nucleic acid synthesis. mdpi.com Research has demonstrated that substituted pyrimidines can act as potent inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. tandfonline.commdpi.com For instance, derivatives of 4-aminopyrazolo[3,4-d]pyrimidine have been evaluated against a panel of 60 human tumor cell lines, with some compounds showing significant growth inhibitory activities, particularly against renal cancer, leukemia, and melanoma cell lines. tandfonline.com Furthermore, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation, highlighting the potential of this scaffold in developing new cancer therapies. researchgate.net Given these precedents, derivatives of this compound could be synthesized and screened for activity against a range of cancer cell lines and specific kinase targets.

Neurodegenerative Disorders: The blood-brain barrier penetrating capability of certain pyrimidine derivatives makes them attractive candidates for treating central nervous system disorders. researchgate.net Some pyrimidine compounds have been investigated as gamma-secretase modulators, which are relevant in the context of Alzheimer's disease by altering the production of amyloid-β peptide. nih.gov Triazolopyrimidine derivatives, for example, have shown efficacy in mouse models of Alzheimer's by stabilizing microtubules and reducing the formation of tau tangles and amyloid plaques. researchgate.net This suggests that novel this compound derivatives could be designed and evaluated for their potential to treat neurodegenerative conditions like Alzheimer's and Parkinson's disease. researchgate.net

Antiviral and Antimicrobial Applications: The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for the development of antiviral agents. mdpi.com Substituted pyrimido[4,5-d]pyrimidines have demonstrated selective antiviral activity against human coronaviruses. researchgate.net Similarly, the 2-aminopyrimidine scaffold is a cornerstone in the search for new antimicrobial agents to combat the growing threat of antimicrobial resistance. mdpi.com These compounds can be chemically modified to enhance their efficacy against a broad spectrum of bacteria and fungi. mdpi.com Therefore, a systematic exploration of this compound derivatives could yield novel compounds with potent antiviral or antimicrobial properties.

The following table summarizes the demonstrated therapeutic activities of various 2-aminopyrimidine scaffolds, suggesting potential avenues for derivatives of this compound.

| Therapeutic Area | Specific Target/Application | Example Scaffold | Reference(s) |

| Oncology | Kinase Inhibition (e.g., CDK2, FLT3) | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | rsc.org |

| Antiproliferative Activity | 4-aminopyrazolo[3,4-d]pyrimidine | tandfonline.com | |

| Dual CDK/HDAC Inhibition | 2-Aminopyrimidine-based derivatives | nih.gov | |

| Neurodegenerative | Alzheimer's Disease (γ-secretase modulation) | Pyrimidine derivatives | nih.gov |

| Infectious Diseases | Antiviral (e.g., Coronaviruses) | Pyrimido[4,5-d]pyrimidines | researchgate.net |

| Antimicrobial | 2-Aminopyrimidine derivatives | mdpi.com | |

| Other | Antiplatelet Aggregation | 2-Aminopyrimidine derivatives | nih.gov |

| β-Glucuronidase Inhibition | 2-Aminopyrimidine derivatives | nih.gov |

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, and the ability to modulate multiple biological targets simultaneously, which can be particularly effective in treating complex diseases like cancer. nih.gov The this compound scaffold is an excellent candidate for incorporation into such hybrid molecules due to the established biological significance of the pyrimidine core. mdpi.comnih.gov

Several successful examples of pyrimidine-based hybrids in anticancer drug discovery have been reported. These include:

Pyrimidine-Sulfonamide Hybrids: This class of hybrids has demonstrated potent activity against various cancers by potentially acting on different cellular targets simultaneously. The combination of the pyrimidine and sulfonamide pharmacophores is a promising strategy for developing novel anticancer agents. tandfonline.comnih.gov

Pyrimidine-Thiazole Hybrids: The hybridization of a 2,4-diaminopyrimidine (B92962) core with an aryl-thiazole moiety has yielded compounds with potent antiproliferative activity against breast cancer cell lines, including triple-negative breast cancer. nih.gov Some of these hybrids also showed excellent inhibitory activity against cancer cell migration. nih.gov

Purine-Pyrimidine Hybrids: Given that both purines and pyrimidines are fundamental components of nucleic acids, their combination in hybrid molecules is a logical approach to developing antimetabolite drugs for cancer therapy. mdpi.comnih.gov

Other Hybrids: The pyrimidine scaffold has also been successfully combined with other bioactive moieties such as chalcones and dehydroabietic acid to create novel antitumor agents. mdpi.com

The development of hybrid molecules based on the this compound scaffold could involve linking it to other known anticancer pharmacophores, kinase inhibitor fragments, or moieties that target specific cellular pathways. This strategy could lead to the discovery of dual-target or multi-target inhibitors with improved therapeutic profiles and a lower likelihood of developing drug resistance. nih.gov

| Hybrid Type | Combined Pharmacophores | Therapeutic Target/Application | Reference(s) |

| Pyrimidine-Sulfonamide | Pyrimidine and Sulfonamide | Anticancer | tandfonline.comnih.gov |

| Pyrimidine-Thiazole | 2,4-diaminopyrimidine and Arylthiazole | Anticancer (Breast Cancer) | nih.gov |

| Purine-Pyrimidine | Purine (B94841) and Pyrimidine | Anticancer (Antimetabolites) | mdpi.comnih.gov |

| Pyrimidine-Chalcone | Pyrimidine and Chalcone | Anticancer | mdpi.com |

| Indazole-Pyrimidine | Indazole and Pyrimidine | Anticancer (Breast Cancer) | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design and optimization of new drug candidates. nih.gov These computational tools can analyze vast datasets to identify patterns and predict the biological activity of novel compounds, thereby reducing the time and cost associated with traditional drug development. nih.gov

For the this compound scaffold, AI and ML can be applied in several key areas:

Predictive Modeling: Machine learning algorithms can be trained on existing data for pyrimidine derivatives to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict the therapeutic activity of newly designed this compound analogs, allowing researchers to prioritize the synthesis of the most promising compounds. mdpi.comresearchgate.net

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as high binding affinity to a particular biological target and favorable pharmacokinetic profiles. mdpi.com These models can explore a vast chemical space to propose new derivatives of this compound that may not be conceived through traditional medicinal chemistry approaches. acm.org

Virtual Screening: AI-powered virtual screening can rapidly screen large virtual libraries of compounds to identify those that are most likely to bind to a specific disease target. researchgate.net This approach can be used to screen virtual libraries of this compound derivatives against a panel of disease-relevant targets, such as protein kinases or enzymes involved in neurodegenerative diseases. nih.gov

The application of these computational methods can significantly enhance the efficiency of the drug discovery process for compounds based on the this compound scaffold, leading to the faster identification of potent and selective drug candidates. rsc.org

| AI/ML Application | Description | Potential Impact on this compound Research | Reference(s) |

| QSAR Modeling | Develops models to predict biological activity based on chemical structure. | Prioritize synthesis of derivatives with high predicted efficacy. | mdpi.comresearchgate.net |

| Generative Models | Designs novel molecules with desired properties. | Discover novel and highly optimized this compound analogs. | mdpi.comacm.org |

| AI-Powered Screening | Virtually screens large compound libraries against biological targets. | Rapidly identify potential hits for various diseases. | researchgate.netnih.gov |

| ADMET Prediction | Predicts absorption, distribution, metabolism, excretion, and toxicity profiles. | Select candidates with better drug-like properties early in development. | nih.gov |

Advancements in High-Throughput Screening and Chemical Probe Development

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds against biological targets to identify "hits." nih.gov Recent advancements in HTS technologies, such as miniaturization and automation, enable the screening of millions of compounds in a highly efficient manner.

For the this compound scaffold, HTS can be utilized to screen libraries of its derivatives against a wide array of disease targets. A particularly promising approach is the use of DNA-encoded libraries (DELs), where each molecule is tagged with a unique DNA barcode. nih.gov This technology allows for the screening of billions of compounds simultaneously, significantly expanding the scope of hit identification. acs.org The development of pyrimidine-focused DELs has already proven successful in identifying potent inhibitors for targets like BRD4. nih.gov

Beyond hit identification, derivatives of this compound can be developed into chemical probes. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in biological systems. acs.org The pyrimidine scaffold is well-suited for developing such probes due to its versatility and ability to be modified to enhance potency and selectivity. nih.gov Developing a potent and selective chemical probe from the this compound series would be a valuable tool for validating new drug targets and elucidating complex biological pathways. nih.gov For example, a pyrimidine-BODIPY based probe was designed to have both fluorescent imaging capabilities and antitumor activity, allowing for the visualization and treatment of cancer cells. frontiersin.org

| Technology | Description | Relevance to this compound | Reference(s) |

| High-Throughput Screening (HTS) | Rapid, automated testing of large compound libraries. | Efficiently screen derivatives against numerous biological targets to find initial hits. | nih.gov |

| DNA-Encoded Libraries (DELs) | Screening of massive libraries where molecules are tagged with DNA barcodes. | Explore a vast chemical space of derivatives to identify potent ligands. | nih.govacs.org |

| Chemical Probe Development | Design of selective small molecules to study protein function. | Create tools to validate new drug targets and understand disease mechanisms. | acs.orgnih.gov |

| Phenotypic Screening | Screening compounds based on their effect on cell morphology or function. | Identify derivatives that produce a desired biological outcome without a preconceived target. |

Q & A

Q. Example SAR table :

How can researchers resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values)?

Answer:

Contradictions often arise from assay variability or compound purity . Mitigation strategies include:

- Orthogonal assays : Validate enzyme inhibition using fluorescence-based and radiometric methods .

- Purity verification : HPLC (≥95% purity) and elemental analysis to exclude impurities .

- Statistical validation : Use ANOVA or t-tests to assess significance of replicate experiments .

Case study : Inconsistent IC₅₀ values for cyclohexyl derivatives in kinase assays were resolved by confirming compound stability under assay conditions via LC-MS .

What methodologies are employed to study the compound’s interactions with biological targets?

Answer:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for protein-ligand interactions .

- Molecular docking : Software like AutoDock Vina to predict binding poses in hydrophobic pockets (e.g., cyclohexyl group in ATP-binding sites) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

Q. Example docking results :

| Target Protein | Binding Energy (kcal/mol) | Key Residues |

|---|---|---|

| Kinase X | -8.2 | Leu123, Val78 |

How can researchers design experiments to assess metabolic stability?

Answer:

- In vitro microsomal assays : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .

- CYP450 inhibition screening : Identify metabolic liabilities using recombinant enzymes .

Q. Data interpretation :

| Metabolic Pathway | Half-life (min) | Major Metabolite |

|---|---|---|

| CYP3A4-mediated | 45 | Hydroxylated cyclohexyl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.